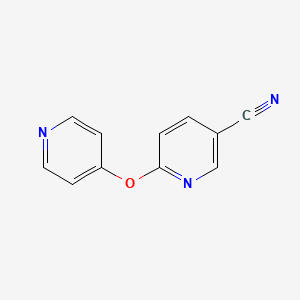

6-(Pyridin-4-yloxy)nicotinonitrile

Descripción

Historical Context and Significance of the Nicotinonitrile Scaffold in Medicinal Chemistry

The nicotinonitrile scaffold has a rich history in the development of therapeutic agents. It is a key component in a variety of natural products and has been successfully integrated into numerous synthetic drugs. bldpharm.comacs.org The presence of the cyano group and the pyridine (B92270) ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The significance of the nicotinonitrile scaffold is underscored by its presence in several commercially successful pharmaceuticals. Drugs such as the kinase inhibitors Bosutinib and Neratinib , and the phosphodiesterase inhibitors Milrinone (B1677136) and Olprinone , all feature this core structure. bldpharm.comacs.orgnih.gov These examples highlight the versatility of the nicotinonitrile scaffold in targeting a wide array of biological targets, leading to treatments for cancer and cardiovascular diseases. The established success of these drugs has cemented the importance of the nicotinonitrile framework as a foundational element in the design of new therapeutic molecules. bldpharm.comacs.org

The pyridine ring itself is a common N-heteroaromatic found in many biologically active compounds, including natural substances like nicotinic acid and vitamin B6, which are vital for metabolic processes. bldpharm.com The addition of a cyano group to form nicotinonitrile has been shown to impart a range of pharmacological activities, including anti-inflammatory, analgesic, and antihypertensive properties. nih.gov

Structural Classification of 6-(Pyridin-4-yloxy)nicotinonitrile as a Pyridyloxy-Substituted Nicotinonitrile Derivative

From a structural standpoint, this compound is characterized as a pyridyloxy-substituted nicotinonitrile. This classification arises from its core nicotinonitrile structure, which is substituted at the 6-position with a pyridyloxy group. The molecule consists of two pyridine rings linked by an oxygen atom. One pyridine ring contains a nitrile (cyano) group at the 3-position, defining it as a nicotinonitrile. The second pyridine ring is attached via an ether linkage at its 4-position to the 6-position of the nicotinonitrile core.

The chemical identity of this compound is confirmed by its Chemical Abstracts Service (CAS) number, 2167985-41-1, and its molecular formula, C11H7N3O. The structural arrangement of a pyridyloxy substituent on the nicotinonitrile scaffold is a key feature that can influence its chemical properties and potential biological activity.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-(4-pyridyloxy)pyridine-3-carbonitrile |

| CAS Number | 2167985-41-1 |

| Molecular Formula | C11H7N3O |

| Molecular Weight | 197.19 g/mol |

Overview of Research Trends and Academic Focus on Nicotinonitrile-Based Compounds

Research into nicotinonitrile-based compounds remains an active and evolving area of medicinal chemistry. The academic focus is largely driven by the scaffold's proven track record in producing biologically active molecules. Current research trends indicate a continued exploration of novel derivatives with the aim of discovering new therapeutic agents for a range of diseases.

A significant area of investigation is the synthesis of new substituted nicotinonitriles to explore their potential as anticancer agents. nih.gov For instance, studies have shown that nicotinonitrile derivatives can exhibit cytotoxic activity against various cancer cell lines. nih.gov The synthetic versatility of the nicotinonitrile core allows for the introduction of a wide variety of substituents at different positions on the pyridine ring, leading to the generation of large libraries of compounds for screening.

The development of nicotinonitrile derivatives is not limited to oncology. Researchers are also exploring their potential as antimicrobial, anti-inflammatory, and cardiovascular agents. nih.gov The general approach involves the rational design and synthesis of novel nicotinonitrile analogs and subsequent evaluation of their biological activities. While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyridyloxy-substituted nicotinonitriles is of interest in drug discovery for their potential to form specific interactions with biological targets.

Structure

3D Structure

Propiedades

IUPAC Name |

6-pyridin-4-yloxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZELQVGGTYUZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Pyridin 4 Yloxy Nicotinonitrile and Its Derivatives

General Synthetic Strategies for Nicotinonitrile Core Formation

The formation of the central nicotinonitrile scaffold is a critical step in the synthesis of the target compound. Various methods have been developed for the construction of this pyridine-based structure, with one-pot multicomponent reactions and cyclization strategies being particularly prominent.

One-Pot Multicomponent Condensation Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like nicotinonitriles from simple starting materials in a single synthetic operation. tandfonline.comrsc.orgresearchgate.net These reactions are highly valued for their ability to rapidly build molecular complexity, often with high yields and procedural simplicity. tandfonline.com

A common strategy involves the condensation of an aldehyde, malononitrile (B47326), and a source of ammonia, such as ammonium (B1175870) acetate (B1210297), often in the presence of a catalyst. tandfonline.com For instance, a variety of substituted pyridines have been synthesized through a one-pot reaction of aldehydes, malononitrile, and ammonium acetate with triethylamine (B128534) as a catalyst under solvent-free conditions. tandfonline.com This method is advantageous due to its short reaction times, excellent yields, and straightforward workup procedures. tandfonline.com

Another example is the synthesis of polyfunctionalized pyridines through the MCR of arylidene malononitrile with methylarylketones and sodium ethoxide in ethanol. ekb.eg This approach highlights the versatility of MCRs in creating a diverse range of substituted pyridines. ekb.egnih.gov The use of catalysts like high surface area Fe3O4 magnetic nanoparticles has also been reported to facilitate the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives in an environmentally friendly manner. researchgate.net

Table 1: Examples of One-Pot Multicomponent Reactions for Nicotinonitrile Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Malononitrile, Ammonium Acetate | Triethylamine, Solvent-free | Highly substituted pyridines | tandfonline.com |

| Arylidene malononitrile, Methylarylketones, Sodium ethoxide | Ethanol | Polyfunctionalized pyridines | ekb.eg |

| 1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, Alcohol | NaOH | Functionalized pyridines | rsc.org |

| Aldehydes, Malononitrile, Ammonium Acetate | Fe3O4 nanoparticles | 2-Amino-3-cyanopyridine derivatives | researchgate.net |

Cyclization Reactions in Pyridine (B92270) Synthesis

Cyclization reactions represent a fundamental approach to the synthesis of the pyridine ring. These methods often involve the formation of a dihydropyridine (B1217469) intermediate followed by an oxidation step to yield the aromatic pyridine ring.

One such strategy is the Bohlmann-Rahtz pyridine synthesis, which is a classic method for constructing the pyridine ring. organic-chemistry.org More contemporary approaches often utilize domino reactions that combine cyclization with an oxidative aromatization step. For example, a bifunctional catalyst consisting of palladium on carbon supported on K-10 montmorillonite (B579905) clay has been used under microwave irradiation to facilitate the cyclization and subsequent dehydrogenation of a dihydropyridine intermediate. organic-chemistry.org

Another innovative method involves a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. This one-pot sequence allows for the rapid synthesis of polysubstituted pyridines from readily available starting materials. organic-chemistry.org Additionally, visible-light-enabled biomimetic aza-6π electrocyclization offers a metal- and oxidant-free pathway to diverse pyridine structures. organic-chemistry.org

Ether Linkage Formation for Pyridyloxy Derivatives

The formation of the ether bond between the nicotinonitrile and the pyridine ring is a key transformation in the synthesis of 6-(pyridin-4-yloxy)nicotinonitrile. This is typically achieved through nucleophilic aromatic substitution or base-mediated alkylation strategies.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the pyridyloxy linkage. wikipedia.org In this reaction, a nucleophile displaces a suitable leaving group on an aromatic or heteroaromatic ring. wikipedia.orgnumberanalytics.com The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro or cyano group, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

Pyridine and its derivatives are particularly susceptible to SNAr reactions, especially at the 2- and 4-positions, as the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgnumberanalytics.comyoutube.com The reaction involves the attack of a nucleophile, such as a pyridinol, on a nicotinonitrile derivative bearing a good leaving group (e.g., a halide) at the 6-position. youtube.com The strength of the nucleophile and the nature of the leaving group are critical factors influencing the reaction's success. numberanalytics.com

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Description | Reference |

| Electron-withdrawing groups | Groups like -NO2 and -CN on the aromatic ring enhance reactivity by stabilizing the intermediate. | numberanalytics.commasterorganicchemistry.com |

| Leaving group ability | Good leaving groups such as halides (I, Br, Cl) facilitate the substitution. | numberanalytics.com |

| Nucleophile strength | Stronger nucleophiles generally lead to faster reactions. | numberanalytics.com |

| Position of substitution | In pyridines, the 2- and 4-positions are more reactive towards nucleophilic attack. | wikipedia.orgyoutube.com |

Base-Mediated Alkylation Strategies

Base-mediated alkylation provides an alternative route to the ether linkage. In this approach, a base is used to deprotonate a hydroxypyridine, generating a pyridinolate anion which then acts as a nucleophile. This anion subsequently attacks an electrophilic nicotinonitrile derivative, typically one with a leaving group at the 6-position, to form the desired ether.

This strategy is analogous to the Williamson ether synthesis. The choice of base is crucial to ensure complete deprotonation of the hydroxypyridine without causing undesired side reactions. Common bases used in such alkylations include sodium hydride, potassium carbonate, and other strong bases. The reaction is often carried out in a suitable polar aprotic solvent that can solvate the cation without interfering with the nucleophile. A study on the N-alkylation of anilines using alcohols highlights the use of pyridine as a biomimetic hydrogen shuttle in a transition-metal-free process, which showcases the versatility of base-mediated approaches in forming C-N and potentially C-O bonds. rsc.org

Functionalization and Derivatization of the Nicotinonitrile and Pyridin-4-yloxy Moieties

Further modification of the this compound scaffold can be achieved by targeting either the nicotinonitrile ring or the pyridin-4-yloxy group. These modifications are essential for exploring the structure-activity relationships of these compounds.

The cyano group on the nicotinonitrile ring can be a versatile handle for further transformations. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The pyridine rings themselves can undergo various reactions. For instance, 2-chloropyridine (B119429) derivatives can react with nucleophiles like amines to introduce new substituents. acs.org The reaction of 2-chloropyridines with n-octylamine or 1,4-diaminobenzene demonstrates the potential for creating more complex structures. acs.org

Furthermore, the synthesis of derivatives can involve the introduction of various substituents onto the aromatic rings prior to the key bond-forming steps. For example, starting with substituted chalcones can lead to the formation of nicotinonitrile derivatives with diverse aryl groups at different positions. researchgate.net The reaction of 2-chloropyridine derivatives with hydrazine (B178648) hydrate (B1144303) can also yield 2-hydrazinyl nicotinonitriles, which serve as building blocks for a variety of heterocyclic compounds. acs.org

N- and O-Alkylation Procedures

The alkylation of pyridinone structures, which are tautomers of hydroxypyridines, can result in either N-alkylation or O-alkylation. The selectivity of this reaction is influenced by several factors, including the choice of alkylating agent, base, and solvent. researchgate.netnih.gov Generally, using an alkali salt of a 2-pyridone in a solvent like DMF tends to favor N-alkylation, while employing a silver salt in a solvent such as benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov

In the context of pyridyloxy-nicotinonitriles, direct alkylation often leads to a mixture of N- and O-alkylated products. nih.gov For instance, the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-one with simple alkyl or allyl halides produces both N- and O-alkylated derivatives. nih.gov However, the use of more complex alkylating agents can shift the selectivity. For example, reacting with 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one has been shown to yield only the N-alkylated product. nih.gov

Achieving selective N-alkylation can also be accomplished under catalyst- and base-free conditions, where the conversion of a pyridyl ether intermediate to the 2-pyridone product is facilitated by the generated HX. researchgate.net Furthermore, treating 6-substituted-2-pyridones with sodium hydride and lithium bromide in a mixture of DMF and DME has been shown to selectively produce N-alkylated products. researchgate.net A regioselective N-alkylation of 2-pyridones with α-keto esters can also be achieved using P(NMe2)3, which proceeds via a deoxygenation process under mild conditions. organic-chemistry.org

Conversely, exclusive O-alkylation has been observed in certain systems. For example, the alkylation of 1,2,3,4-tetrahydrobenzo[c] biointerfaceresearch.comnih.govnaphthyrin-5(6H)-one with phenylalkylbromides resulted in exclusive O-alkylation, a selectivity attributed to a combination of steric effects from the large alkylating agent and electronic effects of the basic amino group favoring the formation of the phenolic product. nih.gov

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| N-Alkylation | 2-pyridone alkali salt, DMF | Predominantly N-alkylated | nih.gov |

| O-Alkylation | 2-pyridone silver salt, benzene | Exclusively O-alkylated | nih.gov |

| N-Alkylation | 6-substituted-2-pyridones, NaH/LiBr, DMF/DME | Selective N-alkylation | researchgate.net |

| N-Alkylation | 2-pyridones, α-keto esters, P(NMe2)3 | Regioselective N-alkylation | organic-chemistry.org |

| O-Alkylation | 1,2,3,4-tetrahydrobenzo[c] biointerfaceresearch.comnih.govnaphthyrin-5(6H)-one, phenylalkylbromide | Exclusive O-alkylation | nih.gov |

Introduction of Heterocyclic Systems

The core structure of this compound can be further functionalized by introducing various heterocyclic systems. This approach allows for the creation of a diverse library of compounds with potentially unique properties.

Piperidine (B6355638): The piperidine moiety is a common feature in many biologically active compounds. mdpi.com The synthesis of piperidine-4-one derivatives, for example, can be achieved through the Mannich condensation reaction. chemrevlett.com Derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide have been synthesized as part of research into new therapeutic agents. nih.govnih.gov

Benzodioxole: While specific examples of benzodioxole addition to this compound were not found in the provided search results, the general strategies for introducing heterocyclic systems could be applicable.

Pyrazole: Pyrazole derivatives can be synthesized through various methods, often involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. dergipark.org.tr One-pot syntheses from ketones, aldehydes, and hydrazine monohydrochloride have been developed, followed by in situ oxidation to yield pyrazoles. organic-chemistry.org Microwave-assisted synthesis has also been employed to create pyrazolo[1,5-a]pyrimidinones from β-ketonitriles and hydrazine. chim.it New 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds have been synthesized from 2,6-dichloro-4-methylnicotinonitrile (B1293653) via a cyclization reaction. consensus.app

Triazole: Triazole rings, both 1,2,3- and 1,2,4-isomers, are important scaffolds in medicinal chemistry. nih.gov Their synthesis can be achieved through various routes, including the reaction of compounds containing a hydrazide or hydrazine group with appropriate reagents. nih.govscielo.br For example, 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives have been synthesized in a multi-step process. scielo.br Click chemistry provides a reliable method for the synthesis of 1,2,3-triazoles. mdpi.com

Imidazo[4,5-b]pyridine: This fused heterocyclic system, an analogue of purine, is a key component in many bioactive molecules. nih.govresearchgate.net Synthesis often starts from 2,3-diaminopyridine (B105623) or its derivatives, which are then cyclized with carboxylic acids or their functional equivalents. nih.govresearchgate.net For instance, an efficient synthesis of 1-methylimidazo[4,5-b]pyridine derivatives has been developed where the key step is the cyclization of 2-amino-3-methyl-aminopyridine with phenylacetic acid. researchgate.net

Imidazo[2,1-b]thiazine: Derivatives of this heterocyclic system have been synthesized and evaluated for various biological activities. biointerfaceresearch.combiointerfaceresearch.comsciforum.net A common synthetic route involves the reaction of 3-hydroxy-imidazo[2,1-b] biointerfaceresearch.comrasayanjournal.co.inthiazines with substituted 2-chloropyridines in the presence of a base like sodium hydride in DMF. biointerfaceresearch.comsciforum.net This method has been used to produce (2-pyridinyloxy)substituted imidazo[2,1-b] biointerfaceresearch.comrasayanjournal.co.inthiazines. sciforum.net Another approach involves the interaction of substituted 4-fluoropyridines with 3-hydroxy(benzo)imidazo[2,1-b] biointerfaceresearch.comrasayanjournal.co.inthiazines. biointerfaceresearch.com

| Heterocycle | Synthetic Precursors/Methods | Resulting Structure Type | Reference(s) |

| Piperidine | Mannich condensation | Piperidin-4-ones | chemrevlett.com |

| Pyrazole | 1,3-dicarbonyl compounds + hydrazine | Substituted pyrazoles | dergipark.org.tr |

| Pyrazole | 2,6-dichloro-4-methylnicotinonitrile | 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ols | consensus.app |

| Triazole | Hydrazides/hydrazines + cyclizing agents | Substituted triazoles | nih.govscielo.br |

| Imidazo[4,5-b]pyridine | 2,3-diaminopyridine + carboxylic acids | Substituted imidazo[4,5-b]pyridines | nih.govresearchgate.net |

| Imidazo[2,1-b]thiazine | 3-hydroxy-imidazo[2,1-b] biointerfaceresearch.comrasayanjournal.co.inthiazines + chloropyridines | (Pyridinyloxy)imidazo[2,1-b] biointerfaceresearch.comrasayanjournal.co.inthiazines | biointerfaceresearch.comsciforum.net |

Green Chemistry Protocols in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.net Microwave irradiation is a prominent green chemistry technique that often leads to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.insciforum.net

Microwave-assisted synthesis has been successfully used for the one-pot synthesis of N-alkylated 2-pyridone derivatives. researchgate.netsciforum.net This method is also effective for the synthesis of various heterocyclic systems, including pyrazolo[1,5-a]pyrimidinones and pyrimido[4,5-b] rasayanjournal.co.insciforum.netnaphthyridin-4(3H)-ones. chim.itnih.gov For example, the reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave irradiation provides a catalyst-free route to pyrimido[4,5-b] rasayanjournal.co.insciforum.netnaphthyridin-4(3H,5H,10H)-ones. nih.gov Furthermore, a microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles has been developed, offering an efficient and environmentally friendly approach. mdpi.com

Other green chemistry approaches include the use of safer solvents, solvent-free reactions, and catalysts. rasayanjournal.co.inresearchgate.net For instance, an eco-friendly aqueous approach has been utilized for the synthesis of imidazole-based pyrimidine (B1678525) hybrids. nih.gov

| Green Chemistry Technique | Application Example | Advantages | Reference(s) |

| Microwave Irradiation | One-pot synthesis of N-alkylated 2-pyridones | Shorter reaction time, higher yields | researchgate.netsciforum.net |

| Microwave Irradiation | Synthesis of pyrimido[4,5-b] rasayanjournal.co.insciforum.netnaphthyridin-4(3H)-ones | Catalyst-free reaction | nih.gov |

| Microwave Irradiation | Synthesis of 1,2,4-triazolo[1,5-a]pyridines | Catalyst-free, efficient | mdpi.com |

| Aqueous Synthesis | Synthesis of imidazole-based pyrimidine hybrids | Eco-friendly | nih.gov |

Synthetic Challenges and Optimization Strategies for Pyridyloxy-Nicotinonitriles

A significant challenge in the synthesis of pyridyloxy-nicotinonitriles and their derivatives is controlling regioselectivity, particularly during alkylation reactions. The tautomeric nature of hydroxypyridines means that alkylation can occur at either the nitrogen or oxygen atom, often resulting in a mixture of N- and O-alkylated products. researchgate.netsciforum.net This lack of selectivity can lead to lower yields of the desired product and necessitate difficult purification steps.

To address this, various optimization strategies have been developed. The choice of base and solvent is critical. For instance, as mentioned previously, using a silver salt of a 2-pyridone in benzene can favor O-alkylation, while an alkali metal salt in DMF tends to promote N-alkylation. nih.gov The structure of the alkylating agent also plays a crucial role, with bulkier reagents sometimes leading to higher selectivity. nih.gov

Another strategy involves the use of blocking groups to direct the reaction to a specific position. For the C-4 alkylation of pyridines, a fumarate-based blocking group derived from inexpensive maleic acid has been successfully employed. nih.govchemistryviews.org This blocking group can be introduced in a two-step, chromatography-free sequence and effectively directs alkylation to the C-4 position under Minisci conditions. nih.gov

For the synthesis of N-alkylated pyridones, which can be challenging to obtain selectively, alternative synthetic routes have been devised. One such approach involves a Buchwald coupling reaction as a key step to form the desired N-alkylated product, thereby avoiding the direct and often unselective alkylation of the pyridone ring. nih.gov

| Challenge | Optimization Strategy | Example | Reference(s) |

| Regioselectivity in Alkylation | Judicious choice of base and solvent | Using silver salts for O-alkylation and alkali salts for N-alkylation | nih.gov |

| Regioselectivity in Alkylation | Use of blocking groups | Fumarate-based blocking group for C-4 alkylation of pyridines | nih.govchemistryviews.org |

| Difficulty in Selective N-Alkylation | Alternative synthetic routes | Buchwald coupling to form N-alkylated products | nih.gov |

| Low Efficiency and Waste | One-pot synthesis | Microwave-assisted one-pot synthesis of N-alkylated 2-pyridones | researchgate.netsciforum.net |

Structure Activity Relationship Sar Studies of 6 Pyridin 4 Yloxy Nicotinonitrile Analogues

Influence of Substituent Variations on Biological Activity

The biological activity of 6-(Pyridin-4-yloxy)nicotinonitrile analogues is highly sensitive to the nature and position of substituents on both the pyridine (B92270) (nicotinonitrile) and the pyridin-4-yloxy moieties.

Modifications on the Pyridine (Nicotinonitrile) Ring System

Systematic modifications of the pyridine, or nicotinonitrile, ring have demonstrated a significant impact on the biological profile of these compounds. The introduction of various functional groups can modulate potency and selectivity. For instance, the presence of specific substituents can enhance antiproliferative activity against various cancer cell lines. nih.gov

A study on pyridine derivatives highlighted that the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tends to enhance antiproliferative effects. nih.gov Conversely, the introduction of bulky groups or halogen atoms was found to decrease this activity. nih.gov The position of these substituents is also crucial, with certain arrangements leading to more favorable interactions with biological targets. nih.gov

| Substituent on Pyridine Ring | Effect on Antiproliferative Activity |

| -OCH3, -OH, -C=O, -NH2 | Enhancement |

| Halogen atoms, Bulky groups | Decrease |

This table illustrates the general trends observed for substituent effects on the pyridine ring of analogous compounds.

Modifications on the Pyridin-4-yloxy Moiety

For example, in a series of pyrazol-4-yl-pyridine derivatives, which share a similar structural arrangement, substitutions on the pyridine ring, analogous to the pyridin-4-yloxy moiety in the parent compound, were critical for their activity as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov The specific nature and placement of these substituents were key to achieving high potency and selectivity. nih.gov

Role of Nitrile Group in Reactivity and Biological Activity

The nitrile (-CN) group is a key pharmacophore in many biologically active molecules, and its role in this compound and its analogues is multifaceted. nih.govnih.govresearchgate.net It is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups. nih.govresearchgate.net

The nitrile group's strong dipole moment allows it to participate in polar interactions, frequently acting as a hydrogen bond acceptor. nih.gov X-ray crystallography studies on various nitrile-containing compounds have revealed hydrogen bonding between the nitrile nitrogen and amino acid residues like serine and arginine, or with water molecules within the protein's active site. nih.gov This ability to form key interactions can be crucial for the compound's binding affinity. nih.govresearchgate.net

Conformational Analysis and Stereochemical Considerations in Pyridyloxy-Nicotinonitrile Analogues

The three-dimensional arrangement of pyridyloxy-nicotinonitrile analogues is a critical determinant of their biological activity. mdpi.com Conformational analysis helps to understand the accessible spatial arrangements of the molecule, which in turn dictates how it can interact with a biological target. wiley.com

The relative orientation of the pyridine and nicotinonitrile rings, governed by the ether linkage, is of particular importance. X-ray diffraction studies of related N-pyridylamides have shown that the mutual arrangement of the benzothiazine and pyridine fragments can directly influence analgesic and anti-inflammatory activity. mdpi.com Molecules with a specific, unilateral positioning of the carbonyl and sulfo groups relative to the benzothiazine bicycle exhibited a clear dependence of activity on the spatial arrangement of the pyridine cycle. mdpi.com In contrast, a different molecular conformation led to high analgesic properties with a weaker dependence on the pyridine ring's orientation. mdpi.com

Stereochemistry becomes a crucial factor when chiral centers are introduced into the analogue structure. The absolute configuration at these centers can lead to significant differences in biological activity between enantiomers, as they will interact differently with the chiral environment of a protein binding site. wiley.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpbs.netnih.govwalisongo.ac.idresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.govnih.gov

For pyridine-containing compounds and other heterocyclic systems, various QSAR models have been developed to predict their biological activities, such as antitubercular and anticancer effects. nih.govnih.gov These models often employ methods like multiple linear regression (MLR) and the k-nearest neighbor (kNN) approach. nih.govijpbs.net

The process involves:

Data Set Preparation : A series of compounds with known biological activities is selected. nih.gov

Descriptor Calculation : A wide range of molecular descriptors, including topological, electronic, and steric parameters, are calculated for each molecule. nih.govwalisongo.ac.id

Model Development : Statistical methods are used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govijpbs.net

Model Validation : The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and external test sets. nih.gov

Pharmacological Investigations and Molecular Mechanisms of Action

Kinase Inhibition Activities

Interleukin-1 Receptor Associated Kinase (IRAK) Inhibition, particularly IRAK-4

Interleukin-1 Receptor Associated Kinase 4 (IRAK-4) is a crucial component in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 family receptors (IL-1R). nih.gov Its activation is a key step in the inflammatory process, making it an attractive therapeutic target for inflammatory conditions. nih.govnih.gov The essential role of IRAK-4's kinase activity in signaling has been demonstrated in various studies. nih.govcolab.ws

Research into small molecule inhibitors has identified various scaffolds with the potential to target IRAK-4. nih.gov Structure-guided optimization of a nicotinamide (B372718) series of inhibitors has led to the identification of potent and selective IRAK-4 inhibitors. nih.gov These efforts have focused on exploring the front pocket of the IRAK-4 kinase domain, which has a distinct character due to two insertion loops. nih.gov

While specific inhibitory data for 6-(Pyridin-4-yloxy)nicotinonitrile against IRAK-4 is not detailed in the provided search results, the broader context of developing nicotinamide-based IRAK-4 inhibitors suggests the relevance of this chemical class. nih.gov For instance, a related nicotinamide compound, compound 12, showed improved potency and selectivity, and another, compound 21, demonstrated high kinome selectivity and efficacy in a murine psoriasis model. nih.gov The development of such inhibitors highlights the potential for this chemical scaffold to produce effective IRAK-4 inhibitors.

Table 1: IRAK-4 Inhibition Data

| Compound | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| No specific data available for this compound in the provided search results. |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a strategy in cancer therapy. nih.govgoogle.com The search for selective CDK2 inhibitors has been an active area of research. nih.gov Some CDK4/6 inhibitors have been shown to indirectly inhibit CDK2 by causing the dissociation of p21 from CDK4 complexes. nih.gov

Pyrido[2,3-d]pyrimidines, a class of compounds related to this compound, have been identified as inhibitors of cyclin-dependent kinases. researchgate.net For example, the compound 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) was found to be a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1. researchgate.net Furthermore, studies on purine-based inhibitors have led to the identification of compounds with high selectivity for CDK2 over other CDKs. nih.gov

While direct inhibitory values for this compound against CDK2 were not found, the activity of structurally similar compounds suggests potential for this line of investigation.

Table 2: CDK2 Inhibition Data

| Compound | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| No specific data available for this compound in the provided search results. |

Proviral Integration site-1 (PIM-1) Kinase Inhibition

Proviral integration site-1 (PIM-1) is a serine/threonine kinase that plays a role in cell cycle regulation, cell survival, and drug resistance, making it a target in cancer therapy. nih.gov Overexpression of PIM kinases is observed in various cancers. researchgate.netekb.eg

Research has focused on identifying potent and selective PIM-1 inhibitors. researchgate.netdntb.gov.ua Various chemical scaffolds, including thiazolidine-2,4-dione derivatives and cyanopyridines, have been investigated for their PIM-1 inhibitory activity. researchgate.netekb.eg For instance, screening of a large chemical library identified two compounds that inhibited PIM-1 kinase. researchgate.net The development of pan-PIM kinase inhibitors is also an active area of research. ekb.eg

Although specific IC50 values for this compound against PIM-1 are not available in the provided results, the investigation of cyanopyridine derivatives as PIM-1 inhibitors suggests that this compound could be of interest in this context. ekb.eg

Table 3: PIM-1 Kinase Inhibition Data

| Compound | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| No specific data available for this compound in the provided search results. |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.gov Consequently, EGFR tyrosine kinase inhibitors have been developed as anticancer agents. nih.govnih.gov

Compounds belonging to the 4-[ar(alk)ylamino]pyridopyrimidines class have been identified as potent and specific EGFR tyrosine kinase inhibitors. nih.gov These compounds act as competitive inhibitors with respect to ATP. nih.gov Similarly, 4-anilinoquinazolines have been shown to be potent inhibitors of EGFR, demonstrating selectivity for EGF-stimulated growth over that stimulated by other growth factors. nih.gov

The structural relationship of this compound to these classes of inhibitors suggests a potential for EGFR inhibitory activity, although no direct experimental data is available in the provided search results.

Table 5: EGFR Tyrosine Kinase Inhibition Data

| Compound | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| No specific data available for this compound in the provided search results. |

Receptor Modulation and Agonism/Antagonism

No data available in the reviewed literature.

No data available in the reviewed literature.

Adenosine (B11128) Receptor Antagonism (A2A)

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and inflammation pathways. There is no specific data in the reviewed literature to suggest that this compound has been evaluated as a TRPV1 antagonist. Research on TRPV1 antagonists has explored a variety of chemical structures, but a direct link to diaryl ether nicotinonitriles is not established. nih.gov

Androgen Receptor Antagonism

The androgen receptor (AR) is a key target in the treatment of prostate cancer. Antagonists of the AR can inhibit the growth of prostate cancer cells. cancer.gov While various compounds, including some with heterocyclic structures, have been investigated as AR antagonists, there is no specific information available to confirm that this compound acts as an androgen receptor antagonist. nih.govnih.gov

Opioid Receptor Antagonism (General Diaryl Ether Class)

The diaryl ether chemical structure has been identified as a promising scaffold for the development of opioid receptor antagonists. A patent has been filed for a series of diaryl ethers as opioid receptor antagonists, indicating the potential of this class of compounds to modulate the opioid system. google.comgoogle.com Opioid receptors, including mu, delta, and kappa subtypes, are involved in pain perception, reward, and other physiological processes. nih.gov Antagonists of these receptors can be used to treat opioid overdose and addiction. While the patent covers a broad class of diaryl ethers, specific data on the opioid receptor antagonist activity of this compound is not detailed in the available documents. google.comgoogle.com

Anti-inflammatory and Immunomodulatory Profiles

The structural components of this compound, namely the diaryl ether and nicotinonitrile moieties, are found in compounds with known anti-inflammatory and immunomodulatory effects.

Inhibition of Inflammatory Pathways

Nicotinonitrile derivatives have been noted for their anti-inflammatory properties. acs.org The diaryl ether scaffold is also present in various compounds with demonstrated anti-inflammatory activity. nih.gov For instance, some diaryl ether-containing molecules have been shown to act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov This suggests that this compound could potentially interfere with inflammatory pathways, although direct evidence is lacking.

Immunomodulating Agent Potential

The immunomodulatory potential of this compound class is an area of active research. The ability of certain structurally related compounds to influence the production of cytokines and other signaling molecules of the immune system suggests a potential for immunomodulation. However, without specific studies on this compound, its capacity to act as an immunomodulating agent remains an area for future investigation.

Antiproliferative and Anticancer Mechanisms

Recent studies have highlighted the potential of nicotinonitrile derivatives, including this compound, as antineoplastic agents. The antiproliferative activities of these compounds have been evaluated against several cancer cell lines, revealing promising cytotoxic effects.

While specific data on this compound is limited, related nicotinonitrile derivatives have demonstrated significant antiproliferative activity. For instance, certain synthesized nicotinonitrile compounds have shown potent effects against various cancer cell lines. One derivative, in particular, exhibited substantial efficacy with IC50 values of 25 ± 2.6 nM against NCIH 460 (lung cancer), 16 ± 2 nM against RKOP 27 (colon cancer), and 255 ± 2 nM against SKMEL 28 (melanoma) cells.

The mechanism often involves the induction of cell cycle arrest, a critical process in controlling cancer cell proliferation. Studies on similar compounds have shown that they can cause mitotic arrest by accumulating cells in the G2/M phase of the cell cycle. This is a common characteristic of agents that interfere with microtubule dynamics. Flow cytometry is a standard technique used to analyze the cell cycle distribution of cells treated with these compounds, where an increase in the G2/M population indicates cell cycle arrest at this phase.

Table 1: Antiproliferative Activity of a Related Nicotinonitrile Derivative

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| NCIH 460 | Lung Cancer | 25 ± 2.6 |

| RKOP 27 | Colon Cancer | 16 ± 2 |

| HeLa | Cervical Cancer | 127 ± 25 |

| U937 | Lymphoma | 422 ± 26 |

Note: The data in this table is for a related nicotinonitrile derivative, as specific IC50 values for this compound were not available in the searched literature.

In addition to inhibiting cell proliferation, this compound and its analogs are investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases.

The activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), leads to the subsequent activation of executioner caspases, including caspase-3, -6, and -7. Activated caspase-3 plays a crucial role in the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. Studies on related compounds have shown that they can trigger the apoptotic cascade, as evidenced by increased levels of active caspase-3. The investigation of caspase activation is a key area of research to elucidate the precise apoptotic pathways modulated by these compounds.

One of the primary mechanisms by which many anticancer agents exert their effects is through the disruption of microtubule dynamics. Microtubules, composed of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization can be classified as either microtubule-stabilizing or microtubule-destabilizing agents.

Compounds that bind to the colchicine (B1669291) binding site on β-tubulin are known to inhibit tubulin polymerization, leading to microtubule destabilization. This disruption of the microtubule network results in the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. Research on compounds with similar structural features to this compound suggests that they may also function as tubulin polymerization inhibitors by interacting with the colchicine binding site.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in many types of tumors and are associated with cancer progression and poor prognosis. These tumor-associated CAs play a crucial role in regulating pH in the tumor microenvironment, which is essential for cancer cell survival and proliferation. Consequently, the inhibition of CA IX and CA XII has emerged as a promising strategy for the development of novel anticancer therapies. While a variety of compounds, including sulfonamides and coumarins, have been investigated as inhibitors of these isoforms, there is currently no specific information available in the searched literature regarding the inhibitory activity of this compound against CA IX and CA XII.

Antimicrobial Spectrum of Activity

In addition to its potential anticancer properties, the antimicrobial activity of pyridine (B92270) derivatives has also been a subject of interest.

The antibacterial efficacy of new compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. While specific MIC values for this compound against various bacterial strains were not found in the searched literature, studies on other pyridine derivatives have shown a range of activities. For instance, some pyridine compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus. The activity against Gram-negative bacteria, such as Escherichia coli, can be more challenging due to the presence of an outer membrane that acts as a permeability barrier. Further research is needed to determine the specific antibacterial spectrum and potency of this compound.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nicotinonitrile |

| Colchicine |

| Sulfonamides |

Antifungal Activity

There is no specific information available in the reviewed literature regarding the antifungal activity of this compound. Research into other pyridine-containing compounds has shown varied results. For instance, derivatives of 2,6-dialkylpiperideine, which feature a pyridine-like heterocyclic ring, have demonstrated antifungal properties that are dependent on the length of their alkyl side chains. Similarly, certain pyrazolopyridine derivatives have been identified as potential antifungal agents. However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Antiviral Activity (e.g., Anti-HIV, Herpes Viruses)

Detailed studies on the antiviral activity of this compound against HIV, herpes viruses, or other viral pathogens are not readily found in the current body of scientific literature. While some pyrazolopyridine derivatives have been investigated for their potential to inhibit viruses such as HSV-1, this research does not extend to the specific compound . The antiviral potential of this compound remains an uninvestigated area.

Other Investigated Biological Activities

Antioxidant Potential

Direct evaluation of the antioxidant potential of this compound has not been reported. However, research on other related heterocyclic compounds, such as thiazolo[4,5-b]pyridine (B1357651) derivatives, has indicated potential antioxidant properties. These studies often utilize assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to assess antioxidant capacity. Without similar studies on this compound, its ability to counteract oxidative stress is unknown.

Cardiotonic Effects

No specific research has been published detailing the cardiotonic effects of this compound. The broader class of pyridyl-2(1H)-quinolone derivatives has been studied for their action on the fast Na+ channel, suggesting a potential mechanism for inotropic effects. These investigations, however, did not include this compound, and therefore its impact on cardiac function has not been determined.

Antidiabetic Research

There is a lack of available scientific data concerning any antidiabetic research conducted on this compound. While nicotinonitrile derivatives have been explored for various biological activities, specific studies linking this compound to antidiabetic pathways or models are absent from the current literature.

Antiparkinsonism Investigations

Investigations into the potential antiparkinsonism effects of this compound have not been documented in the accessible scientific research. The exploration of this compound for its therapeutic potential in neurodegenerative disorders like Parkinson's disease remains a field for future research.

No Pharmacological Data Available for this compound in Specified Research Areas

Following a comprehensive review of scientific literature, no published research or data could be found regarding the pharmacological investigations of the chemical compound This compound in the specific areas of Anti-Alzheimer's Disease Research, Anticonvulsant Properties, Vasorelaxant Properties, Antiprotozoal Action, or Macrofilaricidal Potential.

Extensive searches of scholarly databases and scientific repositories did not yield any studies detailing the synthesis, evaluation, or molecular mechanisms of action of this compound for these particular therapeutic applications.

Therefore, the requested article, structured around the provided outline, cannot be generated as there is no scientific basis for the content in the specified subsections. The generation of "thorough, informative, and scientifically accurate content" is contingent on the existence of primary research, which appears to be absent for this specific compound within the requested pharmacological contexts.

It is important to note that while the broader class of pyridine and nicotinonitrile derivatives has been investigated for a variety of biological activities, these findings are not directly applicable to the specific compound and fall outside the strict scope of the requested article.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Elucidating Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

While specific molecular docking studies for 6-(Pyridin-4-yloxy)nicotinonitrile against a particular protein target have not been detailed in the reviewed literature, the general class of nicotinonitrile derivatives has been explored as inhibitors of various kinases, which are crucial targets in cancer therapy. nih.govacs.orgacs.org For instance, derivatives of 3-cyanopyridine (B1664610) are known to target enzymes like Pim-1 kinase. acs.org Given the structural similarities, it is plausible to hypothesize that this compound could bind to the ATP-binding pocket of various kinases.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant protein, such as c-Met or Pim-1 kinase. The results would provide insights into the binding energy (a measure of affinity) and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, studies on related pyridine (B92270) derivatives often highlight key interactions with hinge region residues in kinases. nih.gov

Table 1: Representative Molecular Docking Data for Structurally Related Pyridine/Nicotinonitrile Derivatives

| Compound/Derivative Class | Target Protein | Reported Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference |

| Furo[2,3-b]pyridine derivatives | Serine/threonine kinase AKT1 | Strong binding affinities reported | Not specified | researchgate.net |

| 4,6-Diaryl Pyridine Derivatives | Pim-1 Kinase | -7.2 to -8.5 | Not specified | medchemexpress.com |

| Cyanopyridine Derivatives | Pim-1 Kinase | -6.9 to -8.2 | Lys67, Glu121, Leu120 | acs.org |

| 2-Amino-3-cyanopyridine (B104079) Derivatives | IKK-β | Good binding scores reported | Not specified | nih.gov |

This table is illustrative and based on data for related compound classes, as specific data for this compound is not available.

Molecular Dynamics Simulations for Ligand-Target Interaction Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to refine the binding mode.

No specific molecular dynamics simulation studies for this compound are currently published. However, MD simulations are a standard procedure for validating docking results for kinase inhibitors. mdpi.com A typical MD simulation for a complex of this compound with a target kinase would be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory would focus on parameters like the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (like hydrogen bonds) over the simulation time. A stable RMSD for the ligand within the binding pocket would suggest a stable binding mode.

In Silico Assessment of Drug-Likeness and Predicted Pharmacokinetic Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in early-stage drug discovery. nih.govnih.gov These properties are often predicted using computational models based on a compound's structure.

While a specific, experimentally validated ADME profile for this compound is not available, its properties can be predicted using various computational tools. Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated logP (CLogP) under 5.

Table 2: Predicted Physicochemical and ADME Properties for this compound and a Close Analog

| Property | Predicted Value for this compound* | Reported Value for 6-(4-Piperidyloxy)nicotinonitrile | Lipinski's Rule of Five Guideline |

| Molecular Formula | C₁₁H₇N₃O | C₁₁H₁₃N₃O | - |

| Molecular Weight | 197.20 g/mol | 203.24 g/mol | < 500 |

| Hydrogen Bond Donors | 0 | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 (N in pyridine, O, N in nitrile) | 4 | ≤ 10 |

| XLogP3 | 2.1 | 1.5 | < 5 |

| Topological Polar Surface Area (TPSA) | 65.6 Ų | 57.9 Ų | < 140 Ų |

| Rotatable Bonds | 2 | 2 | ≤ 10 |

| Lipinski's Rule of Five Violations | 0 | 0 | 0 is ideal |

*Values for this compound are estimated based on standard computational algorithms. Data for the analog is from PubChem CID 18357113. nih.gov

Based on these predictions, this compound is expected to exhibit good drug-like properties, with no violations of Lipinski's Rule of Five. The predicted TPSA suggests potential for good oral bioavailability. Further in silico analysis could predict properties such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic properties of a molecule, including its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are fundamental to a molecule's reactivity and its ability to interact with biological targets.

Specific quantum chemical calculations for this compound have not been reported in the reviewed scientific literature. However, DFT studies on related nicotinonitrile derivatives have been performed to gain a deeper understanding of their structure-activity relationships. researchgate.net

For this compound, DFT calculations could provide:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule.

Molecular Electrostatic Potential (MEP) Map: This map would visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. The ether oxygen and the nitrogen atoms would be expected to be regions of negative potential, indicating their role as hydrogen bond acceptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

These quantum mechanical descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity.

Drug Discovery and Development Potential of 6 Pyridin 4 Yloxy Nicotinonitrile Scaffolds

Identification as Lead Compounds in Drug Discovery Programs

The pyridine (B92270) ring is a fundamental component in a vast array of natural products and synthetic molecules with significant applications in drug discovery. cancercareontario.cadrugbank.com Specifically, the nicotinonitrile (3-cyanopyridine) nucleus has garnered considerable attention for its diverse pharmacological activities. cancercareontario.ca While the compound 6-(pyridin-4-yloxy)nicotinonitrile itself is not explicitly named as a "lead compound" in numerous academic publications, its core structure is a recurring and central theme in the patent literature for novel therapeutic agents, particularly those targeting phosphodiesterase (PDE) and kinase enzymes. google.comepo.org

The strategic combination of the nicotinonitrile group with a pyridin-4-yloxy linker creates a scaffold that can be readily modified to explore structure-activity relationships (SAR). This inherent adaptability makes it an excellent starting point for drug discovery campaigns. Researchers have identified various derivatives of this scaffold that exhibit potent biological activities, validating the core structure as a promising template for developing targeted chemotherapeutics. For instance, the discovery of compounds with significant PIM-1 kinase inhibitory activity and apoptosis-inducing effects underscores the potential of the nicotinonitrile scaffold in oncology. ontosight.aiwikipedia.org The consistent appearance of this framework in patented inventions and its role as a foundation for compounds with potent biological effects strongly suggest its value as a lead structure in medicinal chemistry.

Scaffold-Based Design and Analogue Synthesis for Therapeutic Optimization

The this compound scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of pharmacological properties through analogue synthesis. The general approach involves the multi-component reaction of aldehydes, ketones, and active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326), often in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297). cancercareontario.camedlineplus.gov

Key synthetic strategies for creating analogues from this scaffold include:

Modification of the Pyridine Rings: Substituents can be introduced onto either of the pyridine rings to enhance binding affinity, selectivity, or pharmacokinetic properties. For example, the synthesis of 4-aryl-6-(4-pyridyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles involves reacting 4-acetyl pyridine with an appropriate aldehyde and ethyl cyanoacetate. medlineplus.gov

Alteration of the Linker: The ether linkage is a critical component of the scaffold. While the pyridin-4-yloxy linker is common, other connectivity patterns are explored to optimize spatial orientation and interaction with the target protein.

Functional Group Interconversion: The nitrile group of the nicotinonitrile can be hydrolyzed to a carboxylic acid or converted to other functional groups to explore different binding interactions. nih.gov Similarly, the pyridone oxygen can be replaced with sulfur to create thioxo-derivatives, which has been shown to modulate activity. medlineplus.gov

A common synthetic route to produce related nicotinonitrile derivatives involves the reaction of 2-chloropyridine (B119429) precursors with nucleophiles. cancercareontario.ca For instance, reacting 2-chloronicotinonitriles with various amines can generate a library of substituted analogues for biological screening. cancercareontario.caacs.org These systematic modifications allow for a comprehensive exploration of the structure-activity relationship (SAR), aiming to identify derivatives with improved potency and a more desirable therapeutic profile.

Strategic Patenting of this compound Derivatives

The therapeutic potential of the this compound scaffold is highlighted by its presence in numerous patent applications filed by pharmaceutical companies. These patents typically claim a broad genus of related structures, with the core scaffold being a central element. For example, international patent application WO 2007/080382 A1 discloses morpholino pyrimidine (B1678525) compounds and their use in therapy, with related structures being central to the invention. epo.org Another patent, WO 2011/007324 A1, describes pyridine-4-yl derivatives that act as immunomodulating agents. google.com

These patents often provide examples of the synthesis of specific derivatives, demonstrating the practical application of the chemical space being claimed. The strategic patenting of these compounds serves to protect the intellectual property of novel drug candidates and underscores their commercial potential. The claims within these patents often cover variations at multiple positions of the scaffold, anticipating future optimization efforts and securing a broad market position. The focus of these patents on diseases associated with aberrant kinase or PDE activity confirms the relevance of the this compound scaffold in these therapeutic areas. google.com

Benchmarking Against Existing Therapeutic Agents (e.g., Milrinone (B1677136), Olprinone, Bosutinib, Neratinib)

To establish the therapeutic relevance of novel compounds, their activity is often benchmarked against existing drugs. Derivatives of the this compound scaffold have been evaluated against established agents in both the cardiovascular and oncology fields.

Cardiovascular Agents: Milrinone and Olprinone

Milrinone and Olprinone are phosphodiesterase 3 (PDE3) inhibitors used in the treatment of acute heart failure. patsnap.comderangedphysiology.comwikipedia.org Milrinone is a bipyridine derivative characterized by a 2-pyridone ring substituted with cyano and pyrid-4-yl groups. patsnap.comresearchgate.net Olprinone also functions through selective inhibition of PDE3. medchemexpress.comwikipedia.org

In a study aimed at developing new cardiotonic agents with reduced side effects, a series of pyridine-3-carbonitrile (B1148548) analogues were synthesized and evaluated. medlineplus.gov Several of these compounds, which share structural similarities with the this compound scaffold, demonstrated cardiotonic activity comparable to that of milrinone in an ex vivo model using guinea pig atria. medlineplus.gov This suggests that the nicotinonitrile core can effectively mimic the interactions of established PDE3 inhibitors.

Oncology Agents: Bosutinib and Neratinib

Bosutinib and Neratinib are tyrosine kinase inhibitors used in cancer therapy. Bosutinib is a dual Src/Abl kinase inhibitor for the treatment of chronic myeloid leukemia (CML). cancercareontario.cawikipedia.orgnih.gov It functions by blocking the action of the abnormal Bcr-Abl protein that drives cancer cell proliferation. cancercareontario.capatsnap.com Neratinib is an irreversible inhibitor of the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4, and is used to treat HER2-positive breast cancer. drugbank.comontosight.aiwikipedia.orgnih.gov

While direct head-to-head comparative studies are not widely available in the public literature, the inhibitory concentrations (IC₅₀) of novel nicotinonitrile derivatives against various kinases can be benchmarked against those of Bosutinib and Neratinib to gauge their relative potency. For example, novel nicotinonitrile derivatives have shown potent inhibition of Pim kinases with IC₅₀ values in the sub-micromolar range. ontosight.ai The IC₅₀ values for Neratinib against HER2 and EGFR are 59 nM and 92 nM, respectively. wikipedia.orgnih.gov Bosutinib also demonstrates potent inhibition of its target kinases. The development of nicotinonitrile-based kinase inhibitors aims to achieve similar or improved potency and selectivity profiles compared to these established drugs.

The table below provides a summary of the inhibitory activities for benchmarking purposes.

| Compound/Drug | Target | IC₅₀ | Therapeutic Area |

| Milrinone | PDE3 | - | Heart Failure |

| Olprinone | PDE3 | 0.35 µM | Heart Failure |

| Bosutinib | Bcr-Abl, Src | - | Oncology (CML) |

| Neratinib | HER2, EGFR | 59 nM, 92 nM | Oncology (Breast Cancer) |

| Nicotinonitrile Derivatives (Example) | Pim-1 Kinase | Sub-micromolar | Oncology (Experimental) |

| Pyridine-3-carbonitrile Analogs | Cardiotonic Activity | Comparable to Milrinone | Heart Failure (Experimental) |

Future Research Directions and Therapeutic Implications

Exploration of Novel Derivatives and Hybrid Molecules with Enhanced Bioactivity

The core structure of 6-(Pyridin-4-yloxy)nicotinonitrile serves as a versatile template for the synthesis of new derivatives with potentially enhanced biological activities. The synthesis of novel nicotinonitrile derivatives is an active area of research, with various strategies employed to create diverse chemical libraries for biological screening. For instance, multicomponent reaction systems have been utilized to produce a range of nicotinonitrile products.

The creation of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, represents a promising avenue for drug discovery. This approach aims to develop synergistic compounds with improved efficacy and potentially novel mechanisms of action. The pyridine (B92270) ring itself is a fundamental component of many antitumor and anti-inflammatory agents. The addition of different functional groups to the pyridine and nicotinonitrile rings can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Advanced Mechanistic Elucidation of Biological Pathways

A critical aspect of future research will be to unravel the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. The nicotinonitrile (or cyanopyridine) scaffold is known to be associated with a variety of biological actions, including anti-inflammatory, analgesic, and antihypertensive properties, in addition to its potential as an antitumor tool.

Understanding the specific biological pathways modulated by these compounds is essential for their rational design and therapeutic application. For example, many pyridine-based compounds function as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Future studies should aim to identify the specific kinases or other cellular targets of this compound derivatives and to elucidate the downstream signaling cascades that are affected. This could involve a range of techniques, from in vitro enzyme assays and cell-based reporter assays to more advanced proteomic and genomic approaches.

Application of Artificial Intelligence and Machine Learning in Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful tool for the design and optimization of novel this compound derivatives. These computational approaches can analyze vast datasets of chemical structures and biological activities to identify key structure-activity relationships (SAR).

AI and ML algorithms can be employed to:

Predict the biological activity of virtual compounds before they are synthesized, saving time and resources.

Optimize the pharmacokinetic properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

Identify potential off-target effects and predict toxicity, leading to the development of safer drug candidates.

De novo design of novel molecules with desired biological activities.

By leveraging the power of AI and ML, researchers can accelerate the discovery and development of potent and selective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the primary synthetic routes for 6-(Pyridin-4-yloxy)nicotinonitrile, and what are their limitations?

The compound is typically synthesized via multi-component reactions using phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. A common approach involves chlorination of enaminoesters in POCl₃/PCl₅ mixtures, followed by nucleophilic substitution with pyridin-4-ol. Key limitations include the use of hazardous solvents (e.g., benzene), high temperatures (100–120°C), and moderate yields (50–70%) due to side reactions like hydrolysis or isomerization . Recent advancements propose ionic liquids or Fe₃O₄ catalysts to enhance selectivity and reduce environmental impact .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- 1H/13C NMR : Critical for identifying nitrile (δ ~110–120 ppm in 13C NMR) and pyridyloxy groups. For example, pyridyl protons resonate as doublets in δ 7.2–8.4 ppm, while nitrile carbons appear as sharp singlets .

- X-ray crystallography : Provides definitive confirmation of molecular geometry. Studies on analogous compounds (e.g., 6-(4-chlorophenyl)nicotinonitrile derivatives) reveal planar pyridine rings and bond angles consistent with sp² hybridization .

Q. How can researchers optimize reaction yields for scale-up synthesis?

Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of enaminoester to PCl₅) and stepwise temperature gradients. Pre-purification of intermediates via column chromatography reduces side products. Solvent selection (e.g., ethanol for recrystallization) also improves purity .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during functionalization?

Regioselectivity in electrophilic substitution is influenced by electron-withdrawing groups (e.g., nitrile) directing reactions to the pyridine ring’s meta position. Computational studies (DFT) suggest that charge distribution at C-2 and C-6 positions drives preferential attack, though steric hindrance from bulky substituents can alter pathways .

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved?

Discrepancies often arise from isotopic patterns (e.g., chlorine in byproducts) or solvent interactions. Strategies include:

Q. What in vitro assays are suitable for evaluating biological activity?

- Kinase inhibition assays : Monitor competitive binding using fluorescence polarization.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Structure-activity relationships (SARs) for nicotinonitrile derivatives highlight the importance of the nitrile group in hydrogen bonding with target proteins .

Q. How do solvent polarity and temperature affect reaction kinetics in one-pot syntheses?

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution by stabilizing transition states, while elevated temperatures (>80°C) favor cyclization. Kinetic studies using HPLC tracking show a 30% increase in yield when reactions proceed at 90°C in DMF versus 70°C in THF .

Methodological Guidance

Designing experiments to address contradictory literature reports on reactivity:

- Controlled variable testing : Systematically vary catalysts (e.g., Fe₃O₄ vs. AlCl₃), solvents, and temperatures.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

For example, conflicting reports on nitrile group stability under acidic conditions can be resolved by pH-controlled experiments with LC-MS analysis .

Integrating computational modeling into experimental workflows:

- DFT calculations : Predict reaction pathways and transition states using Gaussian or ORCA software.

- Molecular docking : Screen binding affinities against protein targets (e.g., EGFR kinase) to prioritize synthetic targets.

Studies on 2-amino-4,6-diphenylnicotinonitrile demonstrate strong correlation (R² = 0.89) between computed binding energies and experimental IC₅₀ values .

Addressing reproducibility challenges in multi-step syntheses:

- Quality control : Use TLC or GC-MS to verify intermediate purity at each step.

- Protocol standardization : Adopt IUPAC guidelines for reporting reaction conditions (e.g., exact stoichiometry, cooling rates).

Reproducibility issues in chlorination steps (e.g., variable PCl₅ reactivity) are mitigated by pre-drying reagents and inert atmosphere use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.